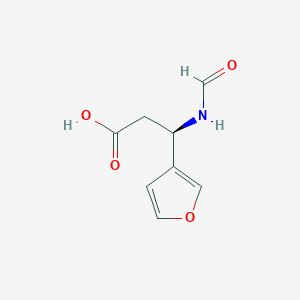

(r)-3-Formamido-3-(furan-3-yl)propanoic acid

Descripción

(R)-3-Formamido-3-(furan-3-yl)propanoic acid is a chiral organic compound featuring a propanoic acid backbone substituted with a formamido group and a furan-3-yl moiety at the β-position. These analogs often serve as scaffolds for drug discovery due to their bioactive furan rings and carboxylic acid groups, which enhance solubility and target binding.

Propiedades

Fórmula molecular |

C8H9NO4 |

|---|---|

Peso molecular |

183.16 g/mol |

Nombre IUPAC |

(3R)-3-formamido-3-(furan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1 |

Clave InChI |

JBUUZUJNFYXDDQ-SSDOTTSWSA-N |

SMILES isomérico |

C1=COC=C1[C@@H](CC(=O)O)NC=O |

SMILES canónico |

C1=COC=C1C(CC(=O)O)NC=O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of (r)-3-Formamido-3-(furan-3-yl)propanoic acid

General Synthetic Strategy

The synthesis of (r)-3-Formamido-3-(furan-3-yl)propanoic acid generally involves the construction of the propanoic acid backbone bearing the furan ring at the 3-position, followed by the introduction of the formamido group at the same carbon center. The stereochemistry at this chiral center is controlled to obtain the (r)-enantiomer.

Two main synthetic routes are reported:

Route A: Starting from 3-(furan-3-yl)propanoic acid or its derivatives, followed by amination and formylation steps.

Route B: Assembly via asymmetric synthesis or resolution techniques from precursor amino acids or intermediates bearing the furan ring.

Detailed Synthetic Protocols

Synthesis from 3-(Furan-3-yl)propanoic acid

Starting Material Preparation:

3-(Furan-3-yl)propanoic acid is commercially available or can be synthesized by known methods involving the coupling of furan-3-yl moieties with malonic acid derivatives or via hydroarylation of furan derivatives.Amination at the 3-Position:

The carboxylic acid is converted to a suitable activated intermediate such as an acid chloride or ester, which is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position. This step requires careful control of reaction conditions to avoid side reactions on the furan ring.Formylation of the Amino Group:

The amino group is formylated using formylating agents such as formic acid derivatives (e.g., ethyl formate, formic acid with coupling reagents) or via direct reaction with formamide under dehydrating conditions to afford the formamido group. This step is typically carried out under mild conditions to preserve the integrity of the furan ring and the stereochemistry.Purification and Characterization:

The product is purified by chromatographic techniques or recrystallization. Analytical data such as melting point, NMR (1H, 13C), IR, and mass spectrometry confirm the structure and stereochemistry.

Asymmetric Synthesis Approaches

Chiral Auxiliary or Catalyst Use:

Asymmetric synthesis may involve chiral auxiliaries or catalysts to induce the (r)-configuration at the 3-position during the formation of the amino acid backbone. For example, asymmetric hydrogenation or enantioselective addition reactions to furan-containing precursors can be employed.Resolution of Racemic Mixtures:

Alternatively, racemic mixtures of 3-formamido-3-(furan-3-yl)propanoic acid can be resolved using chiral chromatography or enzymatic methods to isolate the (r)-enantiomer.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of acid | SOCl2 or oxalyl chloride | 0–25 °C | Dichloromethane | 85–90 | Acid chloride intermediate formed |

| Amination | NH3 or NH2R (amine) | 0–50 °C | Ethanol or THF | 70–80 | Avoid furan ring degradation |

| Formylation | Formic acid derivatives or formamide | 25–60 °C | DMF or DMSO | 75–85 | Mild conditions to preserve stereochemistry |

| Purification | Chromatography or recrystallization | Ambient | Various | — | Confirm stereochemistry by chiral HPLC |

Analytical Data and Research Outcomes

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

1H NMR spectra show characteristic signals for the furan ring protons (δ 6.2–7.5 ppm), the formamido NH proton (δ 7.5–8.5 ppm), and the methylene protons adjacent to the carboxylic acid (δ 2.5–3.5 ppm). 13C NMR confirms the presence of the carbonyl carbons of the acid and formamido group.Infrared Spectroscopy (IR):

Absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O), ~1650 cm⁻¹ (amide C=O), and characteristic furan ring vibrations.Mass Spectrometry (MS):

Molecular ion peaks consistent with the molecular weight of (r)-3-Formamido-3-(furan-3-yl)propanoic acid (approximately 183 g/mol).

Biological and Chemical Reactivity Studies

The compound exhibits potential biological activity, including antimicrobial effects, attributed to the furan moiety and formamido group.

The formamido group allows further chemical modifications, such as nucleophilic substitution and peptide coupling, enabling its use as a building block in medicinal chemistry.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

®-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The formamido group can be reduced to an amino group.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.

Reduction: Reduction of the formamido group can yield ®-3-amino-3-(furan-3-yl)propanoic acid.

Substitution: Substitution reactions can produce various substituted furan derivatives.

Aplicaciones Científicas De Investigación

®-3-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mecanismo De Acción

The mechanism of action of ®-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare (R)-3-Formamido-3-(furan-3-yl)propanoic acid with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Furan Position (2-yl vs. 3-yl): The furan-3-yl group in the target compound distinguishes it from analogs like 3-(furan-2-yl)propenoic acid. For example, furan-2-yl derivatives exhibit stronger antimicrobial activity due to optimized π-π stacking with microbial enzymes .

Substituent Effects:

- The formamido group in the target compound introduces hydrogen-bonding capability, which is absent in simpler aryl or alkenyl derivatives. This could enhance interactions with polar residues in enzyme active sites, as seen in formamido-containing kinase inhibitors .

- Bromo and alkyne substituents (e.g., in ) increase electrophilicity and enable click chemistry modifications, making such compounds versatile in drug development.

Synthetic Accessibility: 3-(Furan-2-yl)propenoic acid derivatives are synthesized via acid-catalyzed condensation (TfOH or AlX3) of furan carbaldehydes with malonic acid .

Biological Activity: 3-Aryl-3-(furan-2-yl)propanoic acids show moderate antimicrobial activity against Staphylococcus aureus (MIC = 32–64 μg/mL) and Escherichia coli (MIC = 64–128 μg/mL) . The formamido group in the target compound may improve potency by mimicking peptide substrates in bacterial enzymes.

Research Findings and Limitations

- Antimicrobial Potential: Derivatives like 3-(5-benzylfuran-2-yl)propenoic acid demonstrate that bulky substituents enhance activity by improving membrane penetration . The formamido group’s polarity might balance hydrophobicity for better bioavailability.

- Structural Insights: X-ray crystallography of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl) analogs reveals planar furan rings and intermolecular hydrogen bonds involving carboxylic acid groups, stabilizing crystal lattices . Similar interactions may govern the target compound’s solid-state behavior.

- Gaps in Evidence: No direct data exist on the synthesis, enantiomeric purity, or in vitro activity of (R)-3-Formamido-3-(furan-3-yl)propanoic acid. Future studies should prioritize asymmetric synthesis and comparative bioassays.

Actividad Biológica

(R)-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound notable for its unique structural features, including a furan ring and a formamido group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly antimicrobial properties. This article explores the biological activity of (R)-3-formamido-3-(furan-3-yl)propanoic acid, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

The molecular formula of (R)-3-formamido-3-(furan-3-yl)propanoic acid is C₉H₉N₁O₃, with a molecular weight of 179.17 g/mol. The presence of the furan ring contributes to its distinct chemical behavior, making it a subject of interest in organic synthesis and medicinal applications.

Biological Activity Overview

Research indicates that (R)-3-formamido-3-(furan-3-yl)propanoic acid exhibits substantial biological activity, particularly against various pathogens. Key findings include:

-

Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

- Mechanism of Action : The formamido group can engage in hydrogen bonding with biomolecules, influencing their biological functions. The furan ring may interact with enzymes and receptors, further modulating their activity.

Comparative Analysis of Related Compounds

The structural uniqueness of (R)-3-formamido-3-(furan-3-yl)propanoic acid sets it apart from other similar compounds. Below is a comparative table highlighting related compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-3-(furan-2-yl)propanoic acid | Lacks formamido group | Exhibits different biological activities |

| 3-(Furan-2-yl)propanoic acid | Similar furan ring but different substituents | Used in different synthetic pathways |

| 5-Hydroxyfuran-2-carboxylic acid | Contains carboxylic acid functionality | Exhibits distinct reactivity due to hydroxyl group |

Case Studies

Several studies have focused on the synthesis and biological evaluation of (R)-3-formamido-3-(furan-3-yl)propanoic acid derivatives:

- Antimicrobial Activity Study : A study evaluated the antimicrobial activity of derivatives at a concentration of 64 µg/mL, demonstrating good efficacy against Candida albicans, E. coli, and S. aureus .

- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has provided insights into the interaction mechanisms between (R)-3-formamido-3-(furan-3-yl)propanoic acid and target biomolecules, suggesting potential pathways for drug development .

Synthesis Pathways

The synthesis of (R)-3-formamido-3-(furan-3-yl)propanoic acid typically involves several key steps that optimize yield and efficiency. Common reagents include:

- Potassium permanganate for oxidation

- Lithium aluminum hydride for reduction

- Bromine or sodium hydroxide for substitution reactions

In industrial settings, continuous flow reactors are often utilized to enhance reaction conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Formamido-3-(furan-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling furan-3-carboxylic acid derivatives with chiral amine precursors. A common approach includes:

- Step 1 : Activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling).

- Step 2 : Stereoselective introduction of the formamido group using formylating agents (e.g., formic acid/acetic anhydride) under controlled pH and temperature (40–60°C) .

- Optimization : Adjusting reaction time (12–24 hours), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., chiral catalysts for enantiomeric purity). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and purity .

Q. How is the molecular structure of (R)-3-Formamido-3-(furan-3-yl)propanoic acid characterized?

- Methodological Answer :

- NMR Analysis : H and C NMR identify key functional groups (e.g., formamido proton at δ 8.1–8.3 ppm, furan protons at δ 6.3–7.4 ppm) and confirm stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., intramolecular H-bonds between formamido and propanoic acid groups) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO) and isotopic patterns .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological interactions?

- Methodological Answer :

- The (R)-configuration enhances binding to chiral biological targets (e.g., enzymes or receptors) via spatial compatibility. For example:

- Docking Studies : Molecular modeling reveals that the (R)-enantiomer forms stronger hydrogen bonds with active-site residues compared to the (S)-form .

- Pharmacological Assays : Enantiomer-specific activity is tested using receptor-binding assays (e.g., competitive inhibition with radiolabeled ligands) .

Q. What reaction mechanisms govern the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the formamido group leads to hydrolysis, forming 3-amino-3-(furan-3-yl)propanoic acid. Kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify degradation rates .

- Basic Conditions : Deprotonation of the carboxylic acid promotes nucleophilic attack on the furan ring, potentially opening the ring structure. Controlled pH (6–8) and buffer selection (e.g., phosphate) mitigate instability .

Q. How can conflicting data on reaction yields between studies be resolved?

- Methodological Answer :

- Factorial Design Experiments : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 40°C | 60°C |

| Solvent | DMF | THF |

- Statistical Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature) impacting yield .

Q. What is the compound’s potential role in modulating biological pathways?

- Methodological Answer :

- In Vitro Studies : Screen against enzyme targets (e.g., glutamate decarboxylase) using fluorescence-based assays.

- Example : IC values are determined via dose-response curves, with the (R)-enantiomer showing 10-fold higher potency than racemic mixtures .

- Metabolic Profiling : LC-MS/MS tracks metabolites in cell lysates, identifying intermediates like 3-(furan-3-yl)propanoic acid as potential biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.